molecular formula C23H23ClN6O2 B13390928 (S)-[2-(6-Chloro-7-methyl-2-benzimidazolyl)-2-methyl-1-pyrrolidinyl][5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone

(S)-[2-(6-Chloro-7-methyl-2-benzimidazolyl)-2-methyl-1-pyrrolidinyl][5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone

Cat. No.: B13390928
M. Wt: 450.9 g/mol
InChI Key: NBGABHGMJVIVBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of nemorexant involves multiple steps, starting with the preparation of key intermediates. Industrial production methods involve optimizing reaction conditions to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Nemorexant undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nemorexant has a wide range of scientific research applications, including:

Mechanism of Action

Nemorexant exerts its effects by selectively blocking the orexin receptors OX1R and OX2R. Orexins are wake-promoting neuropeptides that bind to these receptors to regulate wakefulness. By blocking the binding of orexins, nemorexant reduces overactive wakefulness, thereby promoting sleep .

Comparison with Similar Compounds

Nemorexant is unique among orexin receptor antagonists due to its selective dual action on both OX1R and OX2R. Similar compounds include:

Nemorexant stands out due to its optimized duration of action and minimized next-morning residual effects .

Properties

Molecular Formula

C23H23ClN6O2

Molecular Weight

450.9 g/mol

IUPAC Name

[2-(5-chloro-4-methyl-1H-benzimidazol-2-yl)-2-methylpyrrolidin-1-yl]-[5-methoxy-2-(triazol-2-yl)phenyl]methanone

InChI

InChI=1S/C23H23ClN6O2/c1-14-17(24)6-7-18-20(14)28-22(27-18)23(2)9-4-12-29(23)21(31)16-13-15(32-3)5-8-19(16)30-25-10-11-26-30/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,27,28)

InChI Key

NBGABHGMJVIVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C3(CCCN3C(=O)C4=C(C=CC(=C4)OC)N5N=CC=N5)C)Cl

Origin of Product

United States

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